molecular formula C11H24ClN B6206911 2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride CAS No. 2694734-66-0

2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride

Cat. No.: B6206911
CAS No.: 2694734-66-0
M. Wt: 205.77 g/mol
InChI Key: RIYMUFRKQUEHLI-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23N·HCl. It is known for its unique structural features, which include a cyclohexyl ring substituted with two methyl groups and a propan-1-amine side chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups is synthesized through a series of organic reactions, often starting from cyclohexanone.

    Introduction of the Propan-1-Amine Side Chain: The propan-1-amine side chain is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is used in studies involving cell signaling and receptor interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethylcyclohexyl)propan-1-amine: The free base form of the compound.

    Cyclohexylamine: A simpler amine with a cyclohexyl ring.

    2-(4-Methylcyclohexyl)propan-1-amine: A structurally similar compound with one less methyl group.

Uniqueness

2-(4,4-Dimethylcyclohexyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

2694734-66-0

Molecular Formula

C11H24ClN

Molecular Weight

205.77 g/mol

IUPAC Name

2-(4,4-dimethylcyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C11H23N.ClH/c1-9(8-12)10-4-6-11(2,3)7-5-10;/h9-10H,4-8,12H2,1-3H3;1H

InChI Key

RIYMUFRKQUEHLI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1CCC(CC1)(C)C.Cl

Purity

95

Origin of Product

United States

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